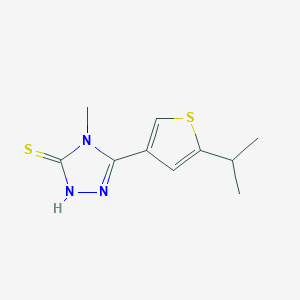

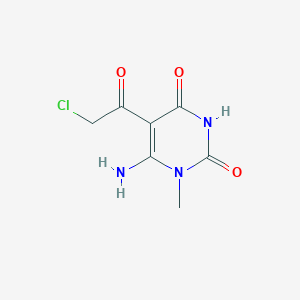

5-(5-异丙基噻吩-3-基)-4-甲基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a heterocyclic system that has garnered significant interest in various fields such as medicine, pharmacy, agriculture, and material science due to its diverse pharmacological properties. The triazole ring system, in particular, is known for its high efficiency and low toxicity, making it a promising scaffold for the development of new chemical entities with potential biological activities .

Synthesis Analysis

The synthesis of triazole derivatives typically involves classical methods of organic synthesis, utilizing starting materials that can undergo cyclization and further chemical transformations to yield a variety of alkyl derivatives. For instance, the synthesis of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols involves the use of thiophene as a starting material, which is then subjected to reactions such as nucleophilic substitution and heterocyclization to introduce the triazole ring and the thiol group . Similarly, the synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiols starts with the cyclization of potassium 2-acetylhydrazinecarbodithioate in hydrazine hydrate to introduce the triazole core .

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using modern physical-chemical methods of analysis, including 1H NMR spectroscopy, elemental analysis, and chromatography-mass spectrometry. These techniques ensure the correct identification of the synthesized compounds and their structural integrity. The presence of substituents like the isopropyl group on the thiophene ring and the methyl group on the triazole ring can significantly influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, cyclo-condensation, and reactions with aromatic aldehydes, to yield a wide array of compounds with different substituents and properties. These reactions are often carried out in the presence of catalysts or specific reagents that facilitate the transformation of the triazole core into more complex structures with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are studied using methods described in pharmacopeias, which include assessments of solubility, melting points, and chromatographic profiles. These properties are crucial for predicting the compound's behavior in biological systems and its suitability for drug development. The physicochemical properties are also indicative of the compound's stability and can guide further modifications to optimize its pharmacokinetic and pharmacodynamic profiles .

科学研究应用

抗菌活性

与 5-(5-异丙基噻吩-3-基)-4-甲基-4H-1,2,4-三唑-3-硫醇 类似的 1,2,4-三唑-3-硫醇类化合物因其抗菌特性而受到研究。研究表明,该化合物的各种衍生物对多种微生物表现出中等到良好的抗菌活性。这包括对革兰氏阳性菌和革兰氏阴性菌的活性,使其成为开发新型抗菌剂的潜在候选者 (Bayrak 等人,2009)。

杀虫活性

对 1,2,4-三唑衍生物的研究也发现了它们作为杀虫剂的潜力。研究表明,一些结构与 5-(5-异丙基噻吩-3-基)-4-甲基-4H-1,2,4-三唑-3-硫醇 相似的衍生物表现出显着的杀虫活性。这表明在农业害虫防治中具有潜在应用 (Maddila 等人,2015)。

缓蚀

研究表明,某些 1,2,4-三唑-3-硫醇衍生物可以作为有效的缓蚀剂。这种应用在工业环境中尤为重要,因为金属腐蚀可能是一个重大问题。这些化合物在酸性环境中保护钢铁等金属的有效性已经得到证明,这可以扩展到类似的化合物,如 5-(5-异丙基噻吩-3-基)-4-甲基-4H-1,2,4-三唑-3-硫醇 (Yadav 等人,2013)。

镇痛和抗氧化活性

1,2,4-三唑的衍生物已被合成并评估其镇痛和抗氧化特性。研究表明,某些衍生物具有显着的镇痛和抗氧化作用,这可以推论到 5-(5-异丙基噻吩-3-基)-4-甲基-4H-1,2,4-三唑-3-硫醇 在药物中的应用 (Karrouchi 等人,2016)。

属性

IUPAC Name |

4-methyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S2/c1-6(2)8-4-7(5-15-8)9-11-12-10(14)13(9)3/h4-6H,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZJKSFICYLCHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CS1)C2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409321 |

Source

|

| Record name | 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588687-48-3 |

Source

|

| Record name | 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)